molecular formula C16H23N3O2 B2493906 1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea CAS No. 2034527-65-4

1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Cat. No.: B2493906
CAS No.: 2034527-65-4
M. Wt: 289.379
InChI Key: GQOCGQSMFOQLPB-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetic organic compound It features a urea moiety linked to a hydroxyethyl group and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis or other methods.

    Hydroxyethylation: The indole derivative is then reacted with an appropriate hydroxyethylating agent under controlled conditions.

    Urea Formation: The final step involves the reaction of the hydroxyethyl-indole derivative with tert-butyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), Halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and urea groups could form hydrogen bonds, while the indole ring could participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butyl)-3-(2-hydroxyethyl)urea: Lacks the indole ring, potentially less complex in terms of biological activity.

    1-(tert-butyl)-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenyl ring instead of an indole ring, which may affect its chemical reactivity and biological properties.

Uniqueness

1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is unique due to the presence of the indole ring, which can impart specific electronic and steric properties, potentially enhancing its interactions with biological targets or other molecules in synthetic applications.

Properties

IUPAC Name

1-tert-butyl-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)18-15(21)17-10-14(20)12-5-6-13-11(9-12)7-8-19(13)4/h5-9,14,20H,10H2,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOCGQSMFOQLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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